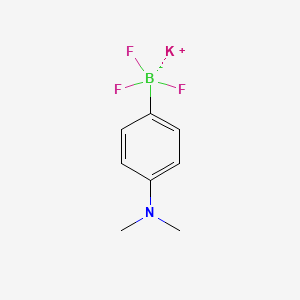

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate

CAS No.: 1187951-61-6

Cat. No.: VC13435691

Molecular Formula: C8H10BF3KN

Molecular Weight: 227.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187951-61-6 |

|---|---|

| Molecular Formula | C8H10BF3KN |

| Molecular Weight | 227.08 g/mol |

| IUPAC Name | potassium;[4-(dimethylamino)phenyl]-trifluoroboranuide |

| Standard InChI | InChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 |

| Standard InChI Key | RFFDTHVZSLGINK-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a dimethylamino group () at the para position, bonded to a trifluoroborate () moiety. The potassium counterion stabilizes the anionic boron center, enhancing solubility in polar solvents . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.08 g/mol | |

| Exact Mass | 227.05000 | |

| PSA (Polar Surface Area) | 3.24 Ų | |

| LogP (Partition Coefficient) | 1.81 |

The dimethylamino group’s electron-donating nature increases nucleophilicity at the boron center, facilitating participation in metal-catalyzed reactions.

Synthesis and Scalability

Synthetic Pathways

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is synthesized via reaction of 4-(N,N-dimethylamino)phenylboronic acid with potassium fluoride () in the presence of trifluoroboric acid (). The reaction proceeds under mild conditions (room temperature, aqueous or alcoholic solvents), yielding >90% product.

Key Advantages:

-

Scalability: Kilogram-scale production is feasible due to straightforward purification (recrystallization or filtration).

-

Cost-Efficiency: Low reagent costs and minimal byproducts enhance industrial viability.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a nucleophilic partner in Suzuki-Miyaura reactions, coupling with aryl halides () to form biaryls. The dimethylamino group accelerates transmetallation steps by increasing electron density at boron, enabling reactions with less reactive electrophiles (e.g., chlorides).

Example Reaction:

Fluorination Strategies

Research by Breen (2012) demonstrated its utility in ipso fluoro-deboronation reactions, where the trifluoroborate group is replaced by fluorine under oxidative conditions . This method provides regioselective access to fluorinated aromatics, valuable in pharmaceutical synthesis .

Yield: 50–60% for pyrazole derivatives, with potential for optimization .

Comparative Analysis with Analogues

Potassium 4-(Azidomethyl)phenyltrifluoroborate

While structurally similar, the azidomethyl analogue () features an azide group, enabling click chemistry applications. In contrast, the dimethylamino derivative’s electron-rich boron center favors cross-coupling over cycloaddition.

| Feature | Dimethylamino Derivative | Azidomethyl Derivative |

|---|---|---|

| Key Functional Group | ||

| Primary Application | Cross-Coupling | Bioconjugation |

| Reactivity | Nucleophilic | Electrophilic |

Future Research Directions

Expanding Reaction Scope

Investigations into enantioselective cross-coupling and C–H functionalization could unlock new synthetic routes .

Biomedical Applications

Preliminary studies suggest potential in drug delivery systems, leveraging the dimethylamino group’s solubility and biocompatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume